molecular formula C8H15BrO7 B12652123 D-Glucitol 3-(bromoacetate) CAS No. 94201-41-9

D-Glucitol 3-(bromoacetate)

Cat. No.: B12652123
CAS No.: 94201-41-9
M. Wt: 303.10 g/mol
InChI Key: OSBOGWJBMWVGFO-IXROVEORSA-N
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Description

D-Glucitol 3-(bromoacetate) is a chemically modified derivative of D-glucitol (sorbitol), where a bromoacetate group (-O-CO-CH2-Br) is esterified at the 3-hydroxy position of the glucitol backbone. This modification introduces reactive alkylating properties due to the bromine atom, making it valuable in crosslinking applications, bioconjugation, and pharmaceutical synthesis. While the mono-substituted derivative (3-position) is less commonly documented, bis- and poly-substituted analogs (e.g., 1,3-bis(bromoacetate), pentakis(bromoacetate)) are better characterized in the literature .

Properties

CAS No.

94201-41-9

Molecular Formula

C8H15BrO7

Molecular Weight

303.10 g/mol

IUPAC Name

[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate

InChI

InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1

InChI Key

OSBOGWJBMWVGFO-IXROVEORSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 3-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be summarized as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 3-(bromoacetate)} + \text{Water} ]

Industrial Production Methods: Industrial production of D-Glucitol 3-(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .

Scientific Research Applications

Chemistry: D-Glucitol 3-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, D-Glucitol 3-(bromoacetate) is used to study enzyme-substrate interactions and metabolic pathways. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with bioactive molecules .

Industry: In the industrial sector, D-Glucitol 3-(bromoacetate) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of D-Glucitol 3-(bromoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .

Comparison with Similar Compounds

Structural and Positional Isomers

D-Glucitol bromoacetate derivatives vary in substitution patterns, significantly altering their reactivity and applications:

Compound Substitution Pattern CAS Number Key Properties
D-Glucitol 3-(bromoacetate) Mono-substituted (C3) Not explicitly listed Reactive at C3; potential for selective conjugation in drug delivery systems.
D-Glucitol 1,3-bis(bromoacetate) Bis-substituted (C1, C3) Not explicitly listed Enhanced crosslinking capacity; used in polymer chemistry .
D-Glucitol pentakis(bromoacetate) Poly-substituted (5 positions) 94248-56-3 High reactivity for multi-site alkylation; industrial crosslinker .
D-Glucitol 2-(bromoacetate) Mono-substituted (C2) Listed under 9CI* Positional isomer with distinct steric and electronic effects .

*9CI: Ninth Collective Index nomenclature.

Key Insights :

  • Positional Selectivity : The 3-position offers moderate steric accessibility compared to the 1- or 6-positions, which are terminal and more reactive in linear glucitol chains.
  • Degree of Substitution : Poly-substituted derivatives (e.g., pentakis) exhibit higher molecular weights (e.g., ~940 g/mol for pentakis) and broader applications in materials science .

Analytical Characterization

  • Chromatography : Glycan analysis tools like GlycoBase and autoGU () can be adapted to resolve glucitol bromoacetate isomers based on retention times and mass spectra .
  • Spectroscopy : NMR and IR spectra differentiate substitution patterns; e.g., C3-substituted derivatives show distinct chemical shifts for the 3-position proton.

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